Cas no 63701-56-4 (S(-)-Baclofen Hydrochloride)
S(-)-Baclofen Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (3S)-4-amino-3-(4-chlorophenyl)butanoic acid,hydrochloride
- Benzenepropanoic acid, b-(aminomethyl)-4-chloro-,hydrochloride (1:1), (bS)-
- S(-)-BACLOFEN HCL
- (-)-Baclofen hydrochloride
- (-)-S-3-(p-Chlorophenyl)-4-aminobutanoic acid hydrochloride
- AC1L2C67
- l-Baclofen hydrochloride
- S(-)-Baclofen hydrochloride
- UNII-799SU69U5P
- S(–)-β-(Aminomethyl)-4-chlorobenzenepropanoic acid hydrochloride
- Baclofen hydrochloride, (S)-
- (S)-4-Amino-3-(4-chlorophenyl)butanoic acid hydrochloride
- (S)-Baclofen hydrochloride
- DTXSID00213113
- 799SU69U5P
- EN300-26025407
- 63701-56-4
- S(-)-Baclofen hydrochloride, >=98% (HPLC), solid
- MFCD00078580
- Q27266743
- (3S)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride
- (S)-Baclofen HCl
- S(-)-beta-(Aminomethyl)-4-chlorobenzenepropanoic acid hydrochloride
- S(+/-)-beta-(Aminomethyl)-4-chlorobenzenepropanoic acid hydrochloride
- (3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride
- Benzenepropanoic acid, beta-(aminomethyl)-4-chloro-, hydrochloride, (S)-
- HYDROCINNAMIC ACID, beta-(AMINOMETHYL)-p-CHLORO-, HYDROCHLORIDE, (S)-
- AT28610
- BACLOFEN HYDROCHLORIDE, S-
- S(-)-Baclofen Hydrochloride
-
- MDL: MFCD00078580
- Inchi: 1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1
- InChI Key: WMNUVYYLMCMHLU-DDWIOCJRSA-N
- SMILES: ClC1C=CC(=CC=1)[C@@H](CN)CC(=O)O.Cl
Computed Properties
- Exact Mass: 249.03249
- Monoisotopic Mass: 249.0323340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Solubility: DMSO: >20 mg/mL
- PSA: 63.32
- Optical Activity: [α]28/D −2.2°, c = 0.9 in methanol(lit.)
S(-)-Baclofen Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- RTECS:MW5084400
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
S(-)-Baclofen Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S920374-25mg |
S(?)-Baclofen hydrochloride |
63701-56-4 | ≥98% (TLC) | 25mg |
¥1,912.50 | 2022-09-28 | |
| TRC | S155018-25mg |
S(-)-Baclofen Hydrochloride |
63701-56-4 | 25mg |
$144.00 | 2023-05-17 | ||
| TRC | S155018-50mg |
S(-)-Baclofen Hydrochloride |
63701-56-4 | 50mg |
$230.00 | 2023-05-17 | ||
| Cooke Chemical | S8996014-25mg |
≥98%(HPLC) |
63701-56-4 | solid | 25mg |
RMB 1886.47 | 2025-02-21 | |
| Cooke Chemical | S8996014-100mg |
≥98%(HPLC) |
63701-56-4 | solid | 100mg |
RMB 5870.58 | 2025-02-21 | |
| Cooke Chemical | S8996014-500mg |
≥98%(HPLC) |
63701-56-4 | solid | 500mg |
RMB 22691.69 | 2025-02-21 | |
| Enamine | EN300-26025407-0.05g |
(3S)-4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride |
63701-56-4 | 95% | 0.05g |
$550.0 | 2024-06-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-264246-25 mg |
S(−)-Baclofen hydrochloride, |
63701-56-4 | ≥98% | 25mg |
¥1,361.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-264246A-100 mg |
S(−)-Baclofen hydrochloride, |
63701-56-4 | ≥98% | 100MG |
¥4,272.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-264246B-500 mg |
S(−)-Baclofen hydrochloride, |
63701-56-4 | ≥98% | 500MG |
¥16,546.00 | 2023-07-10 |
S(-)-Baclofen Hydrochloride Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on S(-)-Baclofen Hydrochloride
Introduction to S(-)-Baclofen Hydrochloride (CAS No. 63701-56-4)
S(-)-Baclofen Hydrochloride, with the chemical compound identifier CAS No. 63701-56-4, is a highly specialized pharmaceutical compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound is the enantiomerically pure form of baclofen, a well-known muscle relaxant and antispastic agent, and its hydrochloride salt enhances its solubility and bioavailability, making it more effective in therapeutic applications.
The pharmacological properties of S(-)-Baclofen Hydrochloride stem from its ability to interact selectively with GABA-B receptors in the central nervous system. Unlike its racemic counterpart, which contains both the S(-) and R(+)-enantiomers in equal proportions, the pure S(-) form exhibits greater potency and fewer side effects, making it a promising candidate for treating a variety of neurological disorders. Recent studies have highlighted its potential in managing conditions such as spasticity, multiple sclerosis, and even alcohol dependence.
One of the most compelling aspects of S(-)-Baclofen Hydrochloride is its mechanism of action. By modulating GABA-B receptor activity, it reduces neuronal excitability, which is particularly beneficial in conditions where excessive muscle tone or spasms are present. This mechanism has been extensively studied in clinical trials, where patients with spasticity due to cerebral palsy or stroke have shown significant improvements in mobility and quality of life after treatment.
Recent advancements in pharmacokinetic studies have further elucidated the benefits of S(-)-Baclofen Hydrochloride. Research indicates that its hydrochloride formulation allows for more consistent absorption rates, leading to stable plasma concentrations over time. This consistency is crucial for maintaining therapeutic efficacy while minimizing the risk of adverse effects. Additionally, the improved solubility enhances drug delivery, making it a superior option for oral administration.
The therapeutic potential of S(-)-Baclofen Hydrochloride extends beyond traditional muscle relaxation applications. Emerging research suggests that it may play a role in combating neurodegenerative diseases by protecting against oxidative stress and inflammation. Studies on animal models have demonstrated that S(-)-Baclofen Hydrochloride can mitigate neuronal damage caused by excitotoxicity, a key factor in conditions like Parkinson's disease and Alzheimer's disease.
In clinical settings, S(-)-Baclofen Hydrochloride has been tested in combination therapies to address complex neurological conditions. For instance, its synergistic effects with other neuroprotective agents have shown promise in slowing disease progression in patients with multiple sclerosis. The ability to tailor dosages precisely due to its enantiopure nature allows for personalized medicine approaches, where patients can receive optimized treatment plans based on their individual responses.
The development of novel delivery systems for S(-)-Baclofen Hydrochloride is another area of active research. Transdermal patches and sustained-release formulations are being explored to provide long-term relief with fewer dosing interruptions. These innovations aim to enhance patient compliance and reduce the burden of frequent medication intake, thereby improving overall treatment outcomes.
Ethical considerations and regulatory approvals are critical factors in bringing S(-)-Baclofen Hydrochloride to market. Given its potent effects and narrow therapeutic index, stringent safety protocols must be followed during clinical trials and post-market surveillance. Regulatory bodies such as the FDA and EMA have stringent guidelines to ensure that only safe and effective formulations reach patients. The ongoing research into this compound underscores the need for rigorous testing to validate its benefits across diverse populations.
The economic impact of S(-)-Baclofen Hydrochloride cannot be overlooked. As healthcare costs continue to rise, innovative treatments like this one offer cost-effective solutions for managing chronic neurological conditions. By improving patient outcomes and reducing hospitalizations, S(-)-Baclofen Hydrochloride has the potential to generate significant savings in healthcare expenditures while enhancing societal productivity.
Future directions in research include exploring the use of S(-)-Baclofen Hydrochloride as an adjunct therapy for mental health disorders such as anxiety and depression. Preliminary findings suggest that its modulation of GABAergic pathways may have anxiolytic effects, opening new avenues for treating these prevalent conditions. Additionally, investigating its role in pain management is another frontier that could expand its therapeutic applications significantly.
In conclusion, S(-)-Baclofen Hydrochloride (CAS No. 63701-56-4) represents a significant advancement in pharmaceuticals due to its targeted mechanism of action, improved bioavailability, and broad therapeutic potential. The ongoing research into this compound not only promises better treatments for existing neurological disorders but also opens new doors for addressing unmet medical needs. As science continues to unravel its benefits, S(-)-Baclofen Hydrochloride is poised to become a cornerstone in modern medicine.
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